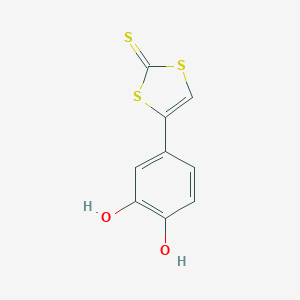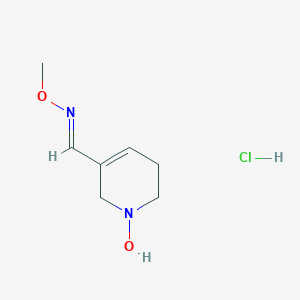
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-, also known as pyridoxal isonicotinoyl hydrazone (PIH), is a chelator that has been extensively studied for its potential therapeutic applications. PIH is a synthetic compound that has been developed as an iron chelator, which means it has the ability to bind to iron ions in the body and remove them. It has been studied for its potential use in treating a variety of diseases, including cancer, neurodegenerative disorders, and iron overload diseases.
作用机制
PIH works by binding to iron ions in the body, which helps to remove excess iron from the body. This is important because excess iron can lead to oxidative damage and inflammation, which can contribute to the development of various diseases. In addition, PIH has been shown to have anti-tumor properties, which may be due to its ability to inhibit the growth of cancer cells.
生化和生理效应
PIH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. In addition, PIH has been shown to have anti-inflammatory properties, and to reduce oxidative stress in the body. PIH has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using PIH in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, PIH has been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. One limitation of using PIH in lab experiments is that it can be toxic at high concentrations, which means that careful dosing is required.
未来方向
There are many potential future directions for research on PIH. One area of research could be to investigate its potential use in combination with other therapies for cancer treatment. Another area of research could be to investigate its potential use in treating other diseases, such as iron overload diseases and neurodegenerative disorders. Additionally, further research could be done to investigate the mechanisms of action of PIH, and to identify potential new therapeutic targets.
合成方法
PIH can be synthesized through a multi-step process. The first step involves the reaction of pyridine-2-carboxaldehyde with isonicotinic acid hydrazide to form 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- isonicotinoyl hydrazone. The product is then purified and converted to the monohydrochloride salt form.
科学研究应用
PIH has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and lung cancer. PIH has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, PIH has been studied for its ability to chelate iron in the body, and has been investigated as a potential treatment for iron overload diseases, such as hemochromatosis.
属性
CAS 编号 |
145427-94-7 |
|---|---|
产品名称 |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- |
分子式 |
C7H13ClN2O2 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |
InChI 键 |
RSVMVWPICZVBAS-HAAWTFQLSA-N |
手性 SMILES |
CO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
CON=CC1=CCCN(C1)O.Cl |
规范 SMILES |
CON=CC1=CCCN(C1)O.Cl |
同义词 |
1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



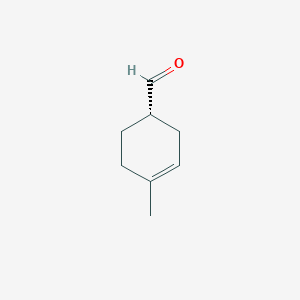



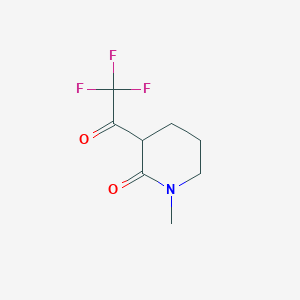
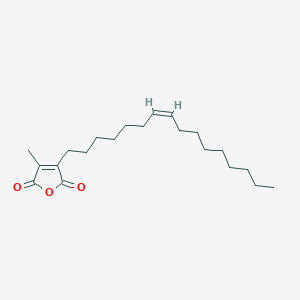
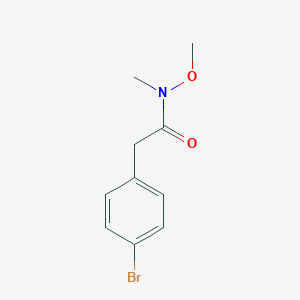
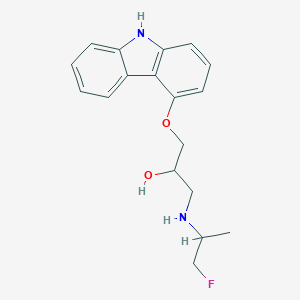
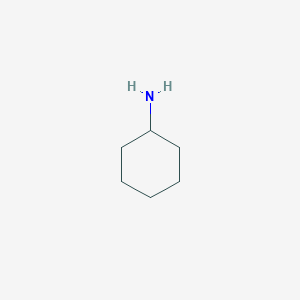
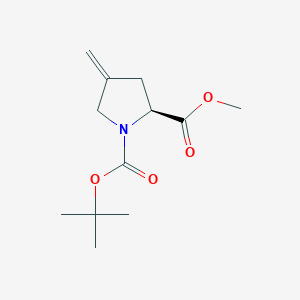
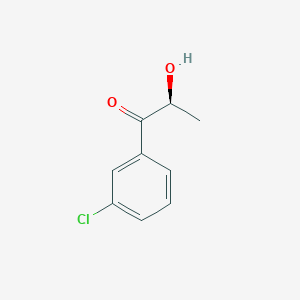
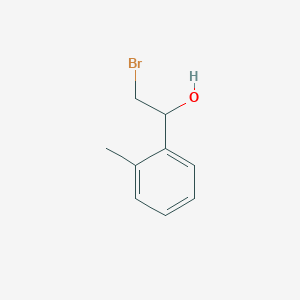
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
